4-Chlorocinnoline-3-carbonitrile
Overview
Description
4-Chlorocinnoline-3-carbonitrile is a chemical compound with the molecular formula C₉H₄ClN₃ and a molecular weight of 189.6 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chlorocinnoline-3-carbonitrile typically involves the reaction of 3-bromo-4-cinnoline with copper(I) cyanide in pyridine to yield 1,4-dihydro-4-oxocinnoline-3-carbonitrile. This intermediate is then treated with phosphoryl chloride to produce this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chlorocinnoline-3-carbonitrile undergoes various chemical reactions, including:
Catalytic Hydrogenation: In the presence of a base, it forms 4,4’-bicinnolyl-3,3’-dicarbonitrile.
Condensation Reactions: With thiourea, it yields 1,4-dihydro-4-thioxocinnoline-3-carbonitrile.
Substitution Reactions: It reacts with hydrazine and substituted hydrazines to produce 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline and related compounds.
Common reagents used in these reactions include copper(I) cyanide, phosphoryl chloride, thiourea, and hydrazine. The major products formed are often derivatives of cinnoline with various functional groups.
Scientific Research Applications
4-Chlorocinnoline-3-carbonitrile is widely used in scientific research due to its versatility. Its applications include:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorocinnoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor in certain enzymatic reactions, affecting the activity of enzymes involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Chlorocinnoline-3-carbonitrile can be compared with other cinnoline derivatives such as:
4H-Chromene-3-carbonitrile: Known for its use as a tyrosinase inhibitor.
2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline: Formed from reactions with hydrazine and used in various chemical studies.
The uniqueness of this compound lies in its specific reactivity and the types of products it forms, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-chlorocinnoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-6-3-1-2-4-7(6)12-13-8(9)5-11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKKAKSMBUIJMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301434 | |
Record name | 4-Chloro-3-cinnolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36721-12-7 | |
Record name | 4-Chloro-3-cinnolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36721-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-cinnolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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